D&C Green No. 8 free acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxypyrene-1,3,6-trisulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O10S3/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJOZRVSMLPASY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O10S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275670 |

Source

|

| Record name | Pyranine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Highly soluble in water; [Merck Index] Yellowish or green powder; Soluble in water; [MSDSonline] |

Source

|

| Record name | Pyranine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27928-00-3 |

Source

|

| Record name | D&C Green No. 8 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027928003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyranine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D&C GREEN NO. 8 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z73E2H7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Hydroxypyrene-1,3,6-trisulfonic acid spectral properties

An In-depth Technical Guide to the Spectral Properties of 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS)

Abstract

8-Hydroxypyrene-1,3,6-trisulfonic acid, commonly known as HPTS or Pyranine, is a highly water-soluble, membrane-impermeable fluorescent probe renowned for its remarkable sensitivity to pH. Its utility is anchored in a distinct pH-dependent shift in its excitation spectrum, which allows for ratiometric analysis, providing a robust and quantitative measure of pH independent of probe concentration. This guide provides a comprehensive exploration of the core photophysical principles governing HPTS fluorescence, its detailed spectral characteristics, field-proven experimental protocols for its application, and critical considerations for its use in complex biological and chemical systems.

Introduction: The Significance of HPTS in pH Sensing

8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) is a polycyclic aromatic hydrocarbon distinguished by a hydroxyl group and three sulfonate moieties. The sulfonic acid groups render the molecule highly polar and water-soluble, while generally preventing it from crossing biological membranes.[1][2] Its most valuable characteristic is the pH-dependent equilibrium between its protonated (acidic, ROH) and deprotonated (basic, RO⁻) forms. With a ground-state acid dissociation constant (pKa) of approximately 7.2 to 7.4, HPTS is an ideal fluorescent indicator for probing pH changes within the physiological range (pH 5.5–8.5).[2][3] This property has led to its widespread adoption in cell biology for measuring intracellular pH, monitoring pH within liposomes and other nanoparticles, and developing advanced biosensors.[1][4][5]

Fundamental Photophysical Principles

The functionality of HPTS as a pH probe is governed by the photophysical transitions between its ground (S₀) and first excited singlet (S₁) states, a concept best described by the Förster cycle. The key principle is that the acidity of the hydroxyl group dramatically increases upon photoexcitation.

-

Ground State (S₀): In the ground state, the equilibrium between the protonated form (ROH) and the deprotonated form (RO⁻) is dictated by the environmental pH and the ground-state pKₐ (~7.4).[3]

-

Excited State (S₁): Upon absorbing a photon, HPTS is promoted to its excited state (S₁). In this state, the molecule becomes a much stronger acid, with its pKₐ* dropping to approximately 0.4.[3] This phenomenon is known as Excited-State Proton Transfer (ESPT).

Because of ESPT, even if the molecule is in its protonated (ROH) form in the ground state (at pH < 7.4), upon excitation to ROH, it rapidly dissociates a proton to the surrounding aqueous environment to form the excited deprotonated species (RO⁻). Consequently, fluorescence emission is almost exclusively observed from the deprotonated form (RO⁻*) at around 510 nm, regardless of which ground-state species was initially excited.[3][6]

Core Spectral Properties

The dual-excitation, single-emission characteristic of HPTS is the foundation of its use as a ratiometric pH indicator.

Absorption and Excitation Spectra

The two ground-state forms of HPTS have distinct absorption maxima, which are reflected in the fluorescence excitation spectrum when monitoring the emission at 510 nm.

-

Protonated Form (ROH): Exhibits a primary absorption/excitation peak around 403-405 nm .[1][3] The intensity of this peak is maximal at acidic pH and decreases as the pH rises.

-

Deprotonated Form (RO⁻): Has a primary absorption/excitation peak around 450-460 nm .[3][6] The intensity of this peak is maximal at alkaline pH and increases with rising pH.

-

Isosbestic Point: An isosbestic point, where the molar absorptivity of the two species is equal, is observed around 413-418 nm .[7][8] At this wavelength, the fluorescence intensity is independent of pH, making it a useful reference point for ratiometric measurements.

As the pH of an HPTS solution transitions from acidic to alkaline, a clear shift in the excitation spectrum is observed: the 405 nm peak diminishes while the 450 nm peak grows in intensity.[4][7]

Emission Spectrum

Due to the efficient ESPT process, the fluorescence emission spectrum of HPTS is characterized by a single, broad peak with a maximum at approximately 510-512 nm .[1][3][9] This emission originates from the relaxation of the excited deprotonated form (RO⁻*) to its ground state. The large separation between the excitation and emission wavelengths (a Stokes shift of >100 nm for the ROH form) is highly advantageous, as it minimizes spectral overlap and simplifies detection.[2]

Ratiometric pH Measurement

The power of HPTS lies in its suitability for ratiometric measurements, which provides a quantitative output that is largely insensitive to variations in probe concentration, excitation light intensity, or photobleaching. The pH is determined by calculating the ratio of the fluorescence intensities emitted at ~510 nm when the sample is excited at the deprotonated and protonated peaks, respectively (e.g., Ratio = I₄₅₀ₙₘ / I₄₀₅ₙₘ).[6] This ratio is directly proportional to the ratio of the concentrations of the deprotonated and protonated forms, and thus provides a direct measure of the pH.[7]

Caption: pH-dependent equilibrium of HPTS in its ground state.

Quantitative Spectral Parameters

A summary of the key photophysical properties of HPTS is presented below. These values are essential for designing experiments and interpreting results.

| Parameter | Value | Significance | References |

| Ground State pKₐ | ~7.2 - 7.4 | Defines the optimal pH sensing range, ideal for physiological conditions. | [2][3] |

| Excited State pKₐ | ~0.4 | Enables efficient Excited-State Proton Transfer (ESPT). | [3] |

| Excitation Maxima | ~403-405 nm (protonated)~450-460 nm (deprotonated) | Dual excitation wavelengths that form the basis of ratiometric pH sensing. | [1][3][6] |

| Isosbestic Point | ~413-418 nm | pH-independent excitation wavelength used as a reference point. | [7][8] |

| Emission Maximum | ~510-512 nm | Single emission wavelength simplifies detection. | [3][9] |

| Fluorescence Quantum Yield (Φ) | High (>0.75) | Indicates high fluorescence brightness, leading to strong signals. | [2] |

| Fluorescence Lifetime (τ) | ~5.4 ns (for ROH in environments that prevent ESPT) | The time the molecule spends in the excited state. In aqueous solutions, the decay is complex due to ESPT. | [3][6] |

Field-Proven Experimental Protocols

Protocol 1: Generation of a Ratiometric pH Calibration Curve

Causality: To accurately determine an unknown pH, it is imperative to first establish a standard curve that correlates the fluorescence intensity ratio (I₄₅₀/I₄₀₅) to known pH values. This calibration must be performed under buffer and ionic strength conditions that mimic the eventual experimental system, as these factors can slightly influence HPTS fluorescence.[4]

Methodology:

-

Prepare Buffer Solutions: Create a series of stable buffer solutions of known pH, covering the desired range (e.g., pH 5.5 to 8.5 in 0.5 pH unit increments). A combination of buffers like MES, HEPES, and TAPS may be required to cover a broad range effectively.

-

Prepare HPTS Stock Solution: Dissolve HPTS powder in deionized water to create a concentrated stock solution (e.g., 1 mM). Protect from light.

-

Prepare Working Solutions: For each buffer solution from Step 1, prepare a sample in a cuvette by diluting the HPTS stock to a final concentration of ~1 µM. The final concentration should be low enough to avoid inner filter effects.

-

Set Spectrofluorometer Parameters:

-

Set the emission wavelength to 510 nm.

-

Set the excitation and emission slit widths (e.g., 2-5 nm).

-

-

Acquire Excitation Spectra: For each pH standard, scan the excitation wavelength from ~380 nm to ~480 nm while recording the emission at 510 nm.

-

Determine Intensity Ratios: From each spectrum, record the fluorescence intensity at the peak maxima (~405 nm and ~450 nm). Calculate the ratio of these intensities (I₄₅₀/I₄₀₅).

-

Plot Calibration Curve: Plot the calculated intensity ratio (Y-axis) against the corresponding pH value (X-axis).

-

Fit the Data: Fit the resulting data points to a sigmoidal function (e.g., Boltzmann fit). This equation will be used to convert the fluorescence ratios of unknown samples into pH values.

Caption: Experimental workflow for generating an HPTS pH calibration curve.

Protocol 2: Monitoring Intra-liposomal pH

Causality: HPTS is an excellent probe for monitoring the internal pH of liposomes, as its membrane impermeability ensures it remains entrapped within the aqueous core. This assay is widely used in drug delivery to study endocytosis and the acidification of liposomes within cellular compartments.[1]

Methodology:

-

Liposome Preparation: Prepare liposomes using a standard method (e.g., thin-film hydration followed by extrusion) in the presence of an HPTS solution (e.g., 50-100 µM HPTS in buffer).

-

Removal of External HPTS: Separate the HPTS-loaded liposomes from the non-encapsulated probe. This is a critical step and is typically achieved by size exclusion chromatography (e.g., using a Sephadex column).

-

Initiate pH Gradient: Resuspend the purified liposomes in an HPTS-free buffer of a different pH to create a transmembrane pH gradient.

-

Fluorescence Measurement: Place the liposome suspension in a cuvette within a spectrofluorometer equipped with a magnetic stirrer.

-

Ratiometric Recording: Record the fluorescence intensity at 510 nm over time, alternating the excitation wavelength between ~405 nm and ~450 nm.

-

Data Analysis: Calculate the intensity ratio (I₄₅₀/I₄₀₅) at each time point. Convert these ratios to internal liposomal pH values using the previously generated calibration curve.

Advanced Considerations and Applications

-

Environmental Effects: The fluorescence properties of HPTS can be influenced by the local environment. High concentrations of cations can interact with the negatively charged sulfonate groups, potentially altering the pKₐ and fluorescence response.[4] Therefore, calibration should always be performed in a medium that closely matches the experimental conditions.

-

Quenching: HPTS fluorescence can be quenched by certain molecules, such as viologens. This property has been exploited to develop sensing systems for other analytes, like glucose, where the quencher's interaction with HPTS is modulated by the target analyte.[1]

-

Applications: Beyond simple pH measurement, the unique properties of HPTS have been leveraged in diverse fields. It serves as a probe for studying proton transport across membranes, a reporter in enzyme assays that involve pH changes, and a key component in the development of optical CO₂ sensors.[3][5][10]

Conclusion

8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) stands out as a premier fluorescent probe for aqueous pH measurement. Its high water solubility, membrane impermeability, strong fluorescence, and, most importantly, its capacity for ratiometric analysis make it a robust and reliable tool for researchers. A thorough understanding of its photophysical principles and careful experimental design, particularly with respect to calibration, enables the acquisition of precise and quantitative pH data in a wide array of scientific applications, from fundamental biochemistry to advanced drug delivery systems.

References

-

Amdursky, N., & Nandi, R. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2467-2477. [Link][3][6]

-

Lee, S. et al. (2016). HPTS fluorescent pH properties and use for tracking intracellular kinetics. ResearchGate. [Link][7]

-

Rizzo, F. et al. (2021). Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. Molecules, 26(16), 4991. [Link][4]

-

Ghosh, M. et al. (2020). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. Chemosensors, 8(4), 114. [Link][2]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link][11]

-

ResearchGate. (n.d.). Fluorescence spectra of pyranine (excitation at 390 nm). ResearchGate. [Link][12]

-

ResearchGate. (n.d.). (a) UV-visible absorbance spectra of HPTS (1 × 10-5 M) at pH... ResearchGate. [Link][8]

-

ResearchGate. (n.d.). Absorption, fluorescence, and excitation anisotropy spectra of HPTS in... ResearchGate. [Link][13]

-

ResearchGate. (n.d.). Emission spectra of pyranine dissolved in pure water as a function of pH. ResearchGate. [Link][14]

-

ResearchGate. (n.d.). UV–Vis absorption spectra of 8-hydroxy-1,3,6-pyrenetrisulfonic acid... ResearchGate. [Link][15]

-

Haynes, C. J. E. et al. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. Methods in Supramolecular Chemistry. [Link][5]

-

ResearchGate. (n.d.). Sensing Mechanism and spectral behavior of HPTS dye. ResearchGate. [Link][10]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Spectrum [HPTS] | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. PhotochemCAD | Pyranine [photochemcad.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to D&C Green No. 8 and its Free Acid, Pyranine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of D&C Green No. 8, focusing on its free acid form, pyranine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile fluorescent compound.

Core Chemical Identity and Physicochemical Properties

D&C Green No. 8 is the trisodium salt of 8-hydroxypyrene-1,3,6-trisulfonic acid.[1] Its free acid form, 8-hydroxypyrene-1,3,6-trisulfonic acid, is commonly known as pyranine or HPTS.[2][3][4] This hydrophilic and pH-sensitive fluorescent dye is a member of the arylsulfonate chemical family.[2][5]

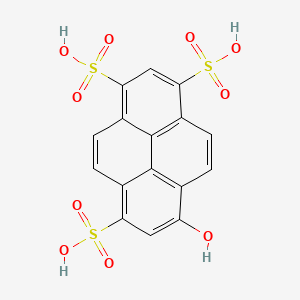

Chemical Structure and Formula

The structural integrity of pyranine is fundamental to its function. The pyrene core provides the basis for its fluorescence, while the hydroxyl and sulfonic acid groups impart its characteristic pH sensitivity and high water solubility.

D&C Green No. 8 (Trisodium Salt):

Pyranine (Free Acid):

-

Chemical Formula: C₁₆H₁₀O₁₀S₃

-

Molecular Weight: 458.44 g/mol [6]

Below is the chemical structure of the pyranine free acid:

A diagram of the chemical structure of Pyranine (Free Acid).

IUPAC Nomenclature and Chemical Identifiers

A consistent and accurate identification of chemical compounds is paramount in scientific research.

| Identifier | Value |

| IUPAC Name | Trisodium 8-hydroxypyrene-1,3,6-trisulfonate[2] |

| Synonyms | Pyranine, HPTS, Solvent Green 7[2][4][7] |

| CAS Number | 6358-69-6[2][4][8][9] |

| EC Number | 228-783-6[2] |

Physicochemical Properties

The utility of pyranine in various applications is dictated by its physicochemical properties.

| Property | Value | Source |

| Appearance | Yellow-green crystalline powder | [2][5] |

| Solubility | Soluble in water | [2][5][10] |

| pKa | ~7.2 - 7.4 | [11][12][13] |

| Excitation Maxima | ~403 nm (acidic), ~454 nm (alkaline) | [14] |

| Emission Maximum | ~510 nm | [7][11] |

Synthesis and Purification Overview

The synthesis of D&C Green No. 8 is a well-established process. It is typically synthesized from pyrenetetrasulfonic acid in a sodium hydroxide solution under reflux.[2][15] The resulting trisodium salt, pyranine, crystallizes as yellow needles upon the addition of an aqueous sodium chloride solution.[2][15] For specialized applications, such as intracellular studies, derivatives like 8-O-carboxymethylpyranine (CM-pyranine) can be synthesized by alkylating pyranine with methyl bromoacetate.[3] Purification is often achieved through chromatographic techniques to ensure the removal of starting materials and byproducts.[3]

Key Analytical Methodologies

Accurate characterization and quantification of D&C Green No. 8 are critical for its application in research and development. The following are standard analytical techniques employed for this purpose.

UV-Visible Spectroscopy

Principle: This technique measures the absorbance of light by the molecule at different wavelengths. The protonated and deprotonated forms of pyranine have distinct absorption spectra, allowing for the determination of its concentration and the pH of the surrounding environment.[11][12]

Experimental Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of pyranine in buffers of known pH (e.g., pH 4 and pH 9) at concentrations ranging from 1 to 10 µM.

-

Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Set the wavelength range from 300 to 600 nm.

-

Measurement: Record the absorbance spectra of the standard solutions and the sample solution.

-

Data Analysis: Identify the absorbance maxima for the acidic (~403 nm) and alkaline (~454 nm) forms.[14] The ratio of absorbances at these two wavelengths can be used to determine the pH of the sample.

Fluorescence Spectroscopy

Principle: Pyranine is a highly fluorescent molecule, and its fluorescence intensity is pH-dependent.[13] This property makes it an excellent fluorescent pH indicator.[7][11][12]

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution of pyranine (e.g., 1 µM) in the buffer or medium of interest.

-

Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the isosbestic point (~415 nm) or alternate between the excitation maxima of the acidic and basic forms. Set the emission wavelength scan from 450 to 600 nm.

-

Measurement: Record the fluorescence emission spectrum. The peak emission is typically observed around 510 nm.[11]

-

Data Analysis: The ratio of fluorescence intensity when excited at two different wavelengths (e.g., 405 nm and 450 nm) is used for ratiometric pH measurements, which minimizes the effects of dye concentration and photobleaching.

A simplified workflow for the spectroscopic analysis of pyranine.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For D&C Green No. 8, it is particularly useful for assessing purity and quantifying related substances.[16]

Experimental Protocol (General Guidance):

-

Mobile Phase Preparation: A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Column: A C18 reversed-phase column is commonly used.

-

Instrument Setup: An HPLC system equipped with a UV-Vis or fluorescence detector is required.

-

Injection and Elution: Inject a known amount of the sample onto the column and elute with the mobile phase.

-

Detection and Quantification: Monitor the eluent at a specific wavelength (e.g., the absorbance maximum of pyranine). The peak area is proportional to the concentration of the analyte. A study has shown that closely related polar compounds can be separated in under 4 minutes using a conventional HPLC instrument.[16]

Applications in Research and Drug Development

The unique properties of D&C Green No. 8 make it a valuable tool in a variety of scientific disciplines.

-

pH Indicator: Its pH-dependent fluorescence makes it an ideal probe for measuring intracellular pH and monitoring pH changes in real-time.[5]

-

Fluorescent Tracer: Due to its high water solubility and strong fluorescence, it is used as a tracer in fluid dynamics and cellular permeability studies.[3]

-

Biological Stain: It is also employed as a biological stain in various microscopy applications.[5]

Safety and Regulatory Considerations

D&C Green No. 8 is approved by the U.S. Food and Drug Administration (FDA) for use in externally applied drugs and cosmetics at concentrations not to exceed 0.01% by weight of the finished product.[1][17][18][19] It is not permitted for use in products intended for the eye area or on the lips.[17] The Cosmetic Ingredient Review (CIR) has deferred evaluation of this ingredient as its safety has been assessed by the FDA.[17]

Conclusion

D&C Green No. 8 and its free acid, pyranine, are well-characterized compounds with significant utility in scientific research and drug development. A thorough understanding of their chemical and physical properties, coupled with the appropriate analytical methodologies, is essential for their effective and reliable application. This guide provides a solid foundation for professionals seeking to leverage the unique attributes of this versatile fluorescent probe.

References

-

Agmon, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2728–2739. [Link]

-

Wikipedia. (n.d.). Pyranine. [Link]

-

Sensient Colors LLC. (2015). Safety Data Sheet D&C GREEN NO. 8. Ozark Underground Laboratory. [Link]

-

Agmon, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. PubMed. [Link]

-

Han, J., & Burgess, K. (2015). Synthesis and Characterization of 8-O-Carboxymethylpyranine (CM-Pyranine) as a Bright, Violet-Emitting, Fluid-Phase Fluorescent Marker in Cell Biology. PLOS ONE, 10(7), e0133530. [Link]

-

bionity.com. (n.d.). Pyranine. [Link]

-

PubChem. (n.d.). Pyranine. National Center for Biotechnology Information. [Link]

-

Spectra Colors Corp. (2013). D & C GREEN 8. [Link]

-

Cosmetics Info. (n.d.). Green 8. [Link]

-

Sciencemadness Wiki. (2019). Pyranine. [Link]

-

U.S. Food and Drug Administration. (n.d.). Regulatory Status of Color Additives. [Link]

-

UPI. (n.d.). D&C GREEN#8. [Link]

-

Wang, Q., & Berglund, K. (2016). Pyranine Fluorescence Quenching for the Characterization of Solutions. American Journal of Analytical Chemistry, 7, 43-56. [Link]

-

Electronic Code of Federal Regulations. (n.d.). § 74.2208 D&C Green No. 8. [Link]

-

Electronic Code of Federal Regulations. (n.d.). § 74.1208 D&C Green No. 8. [Link]

-

National Center for Biotechnology Information. (2014). Conventional High-Performance Liquid Chromatography Versus Derivative Spectrophotometry for the Determination of 1,3,6-pyrenetrisulfonic Acid Trisodium Salt and 1,3,6,8-pyrenetetrasulfonic Acid Tetrasodium Salt in the Color Additive D&C Green No. 8 (Pyranine). PubMed. [Link]

-

ResearchGate. (n.d.). Fluorescence spectra of pyranine (excitation at 390 nm). [Link]

-

ResearchGate. (n.d.). Fluorescence spectra of pyranine molecules in water. [Link]

-

precisionFDA. (n.d.). D&C GREEN NO. 8 FREE ACID. [Link]

-

Neelikon. (n.d.). D&C Green 8. [Link]

-

Koch Color. (n.d.). Pyranine 2759. [Link]

-

Kano, K., & Fendler, J. H. (1978). Pyranine (8-hydroxy-1,3,6-pyrenetrisulfonate) as a probe of internal aqueous hydrogen ion concentration in phospholipid vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 509(2), 289–299. [Link]

-

ResearchGate. (n.d.). Emission spectra of pyranine dissolved in pure water. [Link]

-

U.S. Food and Drug Administration. (n.d.). Regulatory Status of Color Additives. [Link]

-

ResearchGate. (n.d.). Synthesis of CM-pyranine. [Link]

-

PhotochemCAD. (n.d.). Pyranine. [Link]

-

Tran, T. D., et al. (2006). Identification and properties of the L and L states of pyranine. The Journal of Chemical Physics, 125(16), 164506. [Link]

-

Han, J., & Burgess, K. (2015). Synthesis and Characterization of 8-O-Carboxymethylpyranine (CM-Pyranine) as a Bright, Violet-Emitting, Fluid-Phase Fluorescent Marker in Cell Biology. PLOS ONE. [Link]

-

precisionFDA. (n.d.). D&C GREEN NO. 8 FREE ACID. [Link]

-

UL Prospector. (n.d.). D&C Green 8 6.FD.008000. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

-

MySkinRecipes. (n.d.). D&C Green No.8 (CI 59040) (Water-Soluble). [Link]

-

EWG Skin Deep. (n.d.). D&C Green No. 8 (CI 59040). [Link]

-

ResearchGate. (n.d.). A practical method for sensitive determination of the fluorescent water-tracer uranine by reversed phase HPLC under alkaline conditions. [Link]

Sources

- 1. eCFR :: 21 CFR 74.1208 -- D&C Green No. 8. [ecfr.gov]

- 2. Pyranine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Characterization of 8-O-Carboxymethylpyranine (CM-Pyranine) as a Bright, Violet-Emitting, Fluid-Phase Fluorescent Marker in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyranine | C16H7Na3O10S3 | CID 61388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyranine [bionity.com]

- 6. GSRS [precision.fda.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ozarkundergroundlab.com [ozarkundergroundlab.com]

- 9. penpoly.com [penpoly.com]

- 10. Pyranine 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyranine (8-hydroxy-1,3,6-pyrenetrisulfonate) as a probe of internal aqueous hydrogen ion concentration in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kochcolor.com [kochcolor.com]

- 15. Pyranine - Sciencemadness Wiki [sciencemadness.org]

- 16. Conventional high-performance liquid chromatography versus derivative spectrophotometry for the determination of 1,3,6-pyrenetrisulfonic acid trisodium salt and 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt in the color additive D&C Green No. 8 (Pyranine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cosmeticsinfo.org [cosmeticsinfo.org]

- 18. Regulatory Status of Color Additives [hfpappexternal.fda.gov]

- 19. eCFR :: 21 CFR 74.2208 -- D&C Green No. 8. [ecfr.gov]

The Duality of Light: An In-depth Guide to the Fluorescence Mechanism of HPTS (Pyranine)

Abstract

8-Hydroxypyrene-1,3,6-trisulfonate (HPTS), commonly known as Pyranine, stands as a cornerstone fluorescent probe for researchers in cell biology, biochemistry, and materials science. Its profound utility stems from a unique photophysical process: Excited-State Proton Transfer (ESPT). This guide provides an in-depth exploration of the core mechanisms governing HPTS fluorescence. We will dissect its dual nature, functioning as both a ground-state pH indicator and an excited-state proton transfer probe. This document will furnish researchers, scientists, and drug development professionals with the foundational knowledge to not only understand but also expertly apply HPTS in quantitative biological and chemical sensing, supported by detailed experimental protocols and validated references.

The Photophysical Heart of HPTS: Structure and States

HPTS is a highly water-soluble, photostable, and bright fluorescent dye.[1] Its chemical structure, featuring a pyrene core functionalized with a hydroxyl group and three sulfonate groups, is the key to its pH-sensing capabilities. The sulfonate groups ensure high aqueous solubility and cell impermeability, while the hydroxyl group is the active participant in its acid-base chemistry.[2]

HPTS exists in two ground-state forms depending on the ambient pH: a protonated form (ROH) and a deprotonated form (RO⁻).[1] The transition between these states is governed by a ground-state acidity constant (pKa) of approximately 7.3-7.8, making it exquisitely sensitive to pH changes within the physiological range.[1][3]

A pivotal characteristic of HPTS is the dramatic shift in its acidity upon photoexcitation. The pKa drops from ~7.4 in the ground state to ~0.4 in the excited state.[4][5] This phenomenon, known as photoacidity, means that upon absorbing a photon, HPTS becomes a much stronger acid and is primed to donate its proton to the surrounding environment.[5] This excited-state proton transfer (ESPT) is the central mechanism behind its unique fluorescence properties.[4]

The Core Mechanism: Excited-State Proton Transfer (ESPT)

The fluorescence behavior of HPTS is best understood by examining the transitions between its electronic states, as depicted in a Jablonski diagram. The ESPT process introduces a unique pathway for energy relaxation.

// Transitions S0_ROH -> S1_ROH [label="Abs (405 nm)", style=solid, color="#4285F4", fontcolor="#4285F4"]; S0_RO_minus -> S1_RO_minus [label="Abs (450 nm)", style=solid, color="#EA4335", fontcolor="#EA4335"]; S1_ROH -> S1_RO_minus [label="ESPT (ultrafast, <100 ps)", style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; S1_RO_minus -> S0_RO_minus [label="Fluorescence (~510 nm)", style=solid, color="#34A853", fontcolor="#34A853"]; S1_ROH -> S0_ROH [label="Fluorescence (~445 nm)", style=dotted, color="#5F6368", fontcolor="#5F6368"];

// Ground state equilibrium S0_ROH -> S0_RO_minus [label="Ground-State\nEquilibrium (pKa ~7.4)", style=dashed, dir=both, color="#5F6368", fontcolor="#5F6368"]; } }

Caption: Simplified Jablonski diagram illustrating the HPTS ESPT mechanism.

The process unfolds as follows:

-

Excitation: At a pH below its ground-state pKa (~7.4), HPTS exists predominantly in its protonated form (ROH). This form maximally absorbs light at approximately 403-405 nm.[6] Excitation at this wavelength promotes the molecule to its first excited singlet state (ROH*).

-

Excited-State Proton Transfer (ESPT): Due to the massive increase in acidity in the excited state (pKa* ~0.4), the ROH* molecule rapidly and efficiently transfers its proton to a nearby acceptor, typically a water molecule.[3][4] This is an ultrafast process, occurring on a picosecond timescale.[7] This transfer creates the excited deprotonated form (RO⁻*).

-

Emission: The excited deprotonated species, RO⁻*, then relaxes to its ground state (RO⁻) by emitting a photon. This fluorescence occurs at a longer wavelength, peaking around 510-515 nm.[4][8]

-

Direct Excitation of RO⁻: At a pH above its ground-state pKa, HPTS exists mainly as the deprotonated RO⁻ form. This species has a separate absorption maximum around 450-460 nm.[1][4] Direct excitation of RO⁻ at this wavelength also populates the same RO⁻* excited state, leading to the same fluorescence emission at ~510 nm.[1]

Crucially, regardless of whether the initial excitation is of the protonated form at ~405 nm or the deprotonated form at ~450 nm, the final emission is almost exclusively from the deprotonated excited state at ~510 nm.[3] This unique property of dual-wavelength excitation with a single emission wavelength is the foundation of ratiometric pH sensing.

The Power of the Ratio: Quantitative pH Measurement

The dual-excitation property allows for a ratiometric measurement approach, which is a robust method for quantification that minimizes artifacts from variable probe concentration, photobleaching, or instrumentation fluctuations.[1] By measuring the fluorescence intensity at ~510 nm while alternating the excitation wavelength between ~450 nm (exciting the deprotonated form) and ~405 nm (exciting the protonated form), a ratio of intensities (I₄₅₀/I₄₀₅) can be calculated.

This ratio is directly proportional to the relative concentrations of the deprotonated and protonated forms of HPTS, which, according to the Henderson-Hasselbalch equation, is a function of the solution's pH.[9] An increase in pH leads to a higher concentration of the deprotonated form, thus increasing the fluorescence intensity upon 450 nm excitation and raising the I₄₅₀/I₄₀₅ ratio.

Table 1: Key Spectral Properties of HPTS

| Property | Protonated Form (ROH) | Deprotonated Form (RO⁻) | Source(s) |

| Excitation Max (λ_ex) | ~403-405 nm | ~450-460 nm | [1][4][6] |

| Emission Max (λ_em) | ~445 nm (weakly fluorescent) | ~510-515 nm | [4][8] |

| Ground-State pKa | ~7.3 - 7.8 (solvent dependent) | ~7.3 - 7.8 (solvent dependent) | [1][3] |

| Excited-State pKa * | ~0.4 - 1.3 | ~0.4 - 1.3 | [3][4] |

| Isosbestic Point | ~413 nm | ~413 nm | [1][6] |

The isosbestic point is the wavelength at which the molar absorptivity of the protonated and deprotonated forms are equal. Excitation at this wavelength results in fluorescence that is insensitive to pH and can be used as a reference point.[6]

Experimental Protocol: Ratiometric pH Measurement

This protocol provides a self-validating system for creating a pH calibration curve and measuring unknown sample pH using HPTS.

// Nodes A [label="Prepare pH Calibration Buffers\n(e.g., pH 5.0 to 9.0)"]; B [label="Add HPTS Stock to Buffers\n& Unknown Sample (1-10 µM)"]; C [label="Set up Spectrofluorometer:\nSet Emission λ to 510 nm"]; D [label="Measure Intensity at Excitation λ₁\n(e.g., 450 nm)"]; E [label="Measure Intensity at Excitation λ₂\n(e.g., 405 nm)"]; F [label="Calculate Ratio for Each Sample\n(Ratio = I₄₅₀ / I₄₀₅)"]; G [label="Plot Calibration Curve\n(Ratio vs. pH)"]; H [label="Determine Unknown pH\nfrom Calibration Curve"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } }

Caption: Experimental workflow for pH determination using HPTS.

Materials and Reagents

-

HPTS (Pyranine), trisodium salt (CAS 6358-69-6)

-

Series of pH calibration buffers (e.g., MES, HEPES, TAPS) covering the desired range (e.g., pH 5.5 to 8.5)

-

Deionized water

-

Spectrofluorometer with dual excitation capabilities or a filter-based plate reader

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

-

Prepare HPTS Stock: Dissolve HPTS in deionized water to create a concentrated stock solution (e.g., 1 mM). Store protected from light.

-

Prepare Calibration Standards: For each pH buffer in your series, add the HPTS stock solution to a final concentration of 1-10 µM. The optimal concentration should be determined to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the emission wavelength to the maximum of the deprotonated form, typically ~510 nm.

-

Set the excitation wavelengths to the maxima of the deprotonated (~450 nm) and protonated (~405 nm) forms. Optimize slit widths for adequate signal-to-noise.

-

-

Measure Standards: For each pH standard, record the fluorescence intensity at 510 nm resulting from excitation at ~450 nm (I₄₅₀) and ~405 nm (I₄₀₅).

-

Calculate Ratios: For each pH standard, calculate the fluorescence intensity ratio: Ratio = I₄₅₀ / I₄₀₅.

-

Generate Calibration Curve: Plot the calculated Ratio (y-axis) against the known pH of the buffers (x-axis). Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation) to create the calibration curve.[9]

Part B: Measurement of Unknown Sample

-

Sample Preparation: Add HPTS stock solution to your unknown sample to the same final concentration used for the calibration standards.

-

Measure Sample: Using the same instrument settings, measure the I₄₅₀ and I₄₀₅ for the unknown sample.

-

Calculate Ratio: Calculate the ratio for the unknown sample.

-

Determine pH: Interpolate the pH of the unknown sample from its measured ratio using the generated calibration curve.

Critical Considerations and Field Insights

-

Ionic Strength and Cations: The pKa of HPTS is sensitive to the ionic environment.[1] The presence of cations can interact with the negatively charged sulfonate groups, altering the local environment and shifting the pKa.[1] Therefore, it is paramount to perform calibrations in a buffer with an ionic composition as close as possible to that of the experimental sample.[10]

-

Temperature: Fluorescence is a temperature-dependent process. Ensure that both calibration and sample measurements are performed at the same temperature.

-

Cellular Applications: While HPTS is generally cell-impermeant, it can be loaded into cells via methods like microinjection or can be taken up by endosomal/lysosomal pathways through pinocytosis over longer incubation times.[11] This allows for the simultaneous measurement of cytosolic and organellar pH when combined with other probes like SNARF-1.[11]

-

Quenching: At high concentrations, HPTS can exhibit self-quenching, which will compromise the linearity of the fluorescence signal. It is essential to work within a concentration range where fluorescence intensity is linear with probe concentration.[1]

Conclusion

HPTS (Pyranine) is a powerful analytical tool whose utility is derived from a sophisticated and elegant photophysical mechanism. Its dramatic shift in acidity upon photoexcitation enables an ultrafast excited-state proton transfer, which is the key to its function as a ratiometric pH indicator. By understanding the interplay between the protonated and deprotonated states, and by employing the dual-excitation ratiometric method, researchers can perform highly accurate and reproducible pH measurements in a wide variety of chemical and biological systems. The protocols and considerations outlined in this guide provide a robust framework for harnessing the full potential of this exceptional fluorescent probe.

References

-

Scarciglia, F., et al. (2022). Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. International Journal of Molecular Sciences, 23(19), 11888. Available at: [Link]

-

Hao, L., et al. (2015). Accumulation, internalization and therapeutic efficacy of neuropilin-1-targeted liposomes. Theranostics, 5(12), 1333–1348. Available at: [Link]

-

Amdursky, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2563–2574. Available at: [Link]

-

Boyarsky, G., et al. (1993). Comparison of simultaneous pH measurements made with 8-hydroxypyrene-1,3,6-trisulphonic acid (HPTS) and pH-sensitive microelectrodes in snail neurones. Pflügers Archiv, 424(3-4), 220–226. Available at: [Link]

-

Park, S. Y., et al. (2017). Coherent intermolecular proton transfer in the acid–base reaction of excited state pyranine. Physical Chemistry Chemical Physics, 19(44), 29871–29879. Available at: [Link]

-

Knorr, J., et al. (2022). Caught in the act: real-time observation of the solvent response that promotes excited-state proton transfer in pyranine. Physical Chemistry Chemical Physics, 24(40), 24654–24661. Available at: [Link]

-

Amdursky, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2563–2574. Available at: [Link]

-

Saber, R., et al. (2022). Sensing Mechanism and spectral behavior of HPTS dye. ResearchGate. Available at: [Link]

-

Casey, J. R., et al. (2010). Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy. Journal of Visualized Experiments, (40), 1941. Available at: [Link]

-

Thornell, I. M., et al. (2023). The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins. Physiological Reports, 11(17), e15809. Available at: [Link]

-

Knorr, J., et al. (2022). Absorption, fluorescence, and excitation anisotropy spectra of HPTS in different solvents. ResearchGate. Available at: [Link]

-

Xu, Y., et al. (2024). High-Performance Ratiometric Fluorescence pH Sensor Based on HPTS-IP/TiO2@THHM Sensing Film. Journal of Fluorescence. Available at: [Link]

-

Rößling, A., et al. (2023). A workflow for absolute apoplastic pH assessment during live cell imaging in plant roots. bioRxiv. Available at: [Link]

-

Gilchrist, A. M., et al. (2022). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv. Available at: [Link]

-

Wang, H., et al. (2020). Degradation of fluorescent dye-Solvent Green 7 (HPTS) in wastewater by advanced oxidation process. Water Science & Technology, 82(9), 1845–1855. Available at: [Link]

-

Talanta, V., et al. (2020). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. Talanta, 208, 120279. Available at: [Link]

-

Scarciglia, F., et al. (2022). Extracted pKa values for HPTS in different media. ResearchGate. Available at: [Link]

-

Scarciglia, F., et al. (2022). A 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS) based colorimetric and green turn-on fluorescent sensor. Organic & Biomolecular Chemistry, 20(38), 7626-7633. Available at: [Link]

-

Amdursky, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. PubMed. Available at: [Link]

Sources

- 1. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iwaponline.com [iwaponline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Caught in the act: real-time observation of the solvent response that promotes excited-state proton transfer in pyranine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Physicochemical Keystone: A Technical Guide to the pKa of D&C Green No. 8 Free Acid (Pyranine)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of D&C Green No. 8 and its Fluorescent Core

D&C Green No. 8, known chemically as the trisodium salt of 8-hydroxypyrene-1,3,6-trisulfonic acid, is a water-soluble fluorescent dye approved by the FDA for use in externally applied drugs and cosmetics.[1][2][3][4] Its free acid form, 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), commonly referred to as pyranine, is the active fluorescent agent.[1][5][6] The utility of pyranine extends far beyond its coloring properties; it serves as a valuable fluorescent probe in biochemical and biophysical research, primarily due to its pH-sensitive spectral characteristics.[7][8] Understanding the fundamental physicochemical properties of pyranine, particularly its acid dissociation constant (pKa), is critical for its effective application in research and development. This guide provides an in-depth exploration of the pKa of pyranine, the experimental methodologies for its determination, and the implications of this value for its use as a pH indicator.

The Concept of pKa and its Central Role for Pyranine

The pKa is a quantitative measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated, meaning that the concentrations of the protonated and deprotonated forms are equal. For a fluorescent molecule like pyranine, the pKa of its ionizable hydroxyl group is of paramount importance. The protonation state of this group dictates the electronic configuration of the molecule and, consequently, its absorption and fluorescence properties.[7][9] The significant difference in the fluorescence of the protonated and deprotonated forms allows pyranine to be used as a ratiometric pH indicator, providing a sensitive and quantitative measure of pH in various environments, including within cells and liposomes.[7][9][10][11]

The pKa of D&C Green No. 8 Free Acid (Pyranine)

The free acid of D&C Green No. 8, pyranine, possesses a phenolic hydroxyl group that is responsible for its pH-dependent fluorescence. The ground-state pKa of this hydroxyl group is consistently reported to be in the physiological range, making it an ideal probe for biological applications.[7][9][12]

Numerous studies have determined the pKa of pyranine in aqueous solutions to be approximately 7.2 to 7.4 .[5][8][9][11][12][13] Specific reported values include ~7.4[9][12], 7.3-7.7[7], 7.2[8][11], and ~7.3.[8][14] It is crucial to note that the pKa value can be influenced by the composition of the medium. For instance, the presence of salts can lead to a downward shift in the pKa, while polymers like polyethylene glycol (PEG) can cause an upward shift.[8][15] This sensitivity to the local environment underscores the importance of calibrating the probe in the specific experimental medium.

Here is a summary of the reported pKa values for pyranine:

| Reported pKa Value | Source(s) |

| ~7.4 | Accounts of Chemical Research[9][12] |

| 7.3–7.7 | PMC - NIH[7] |

| 7.2 | ResearchGate, PubMed[8][11] |

| ~7.3 | ResearchGate, Invitrogen, Abcam[8] |

| 7.22 | Koch Color[5] |

| 6.4 | AAT Bioquest[16][17] |

Note: While most sources converge around 7.2-7.4, some suppliers may report slightly different values. The value of 6.4 appears to be an outlier in the context of the broader scientific literature.

Experimental Determination of Pyranine's pKa

The pKa of pyranine is typically determined using fluorescence spectroscopy, leveraging the pH-dependent changes in its excitation or emission spectra. The underlying principle is the differential absorption and emission of the protonated (ROH) and deprotonated (RO⁻) forms of the pyranine molecule.

Ratiometric Fluorescence Spectroscopy Protocol

This method is a robust approach as it relies on the ratio of fluorescence intensities at two different wavelengths, which minimizes the effects of probe concentration, photobleaching, and instrumental fluctuations.

I. Materials and Reagents:

-

Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid)

-

A series of buffers with known pH values spanning the expected pKa (e.g., pH 5.5 to 8.5)

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvettes

-

Calibrated pH meter

II. Experimental Workflow:

Caption: Experimental workflow for determining the pKa of pyranine.

III. Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of pyranine in deionized water (e.g., 1 mM).

-

Prepare a series of buffers with precisely known pH values, covering a range from approximately pH 5.5 to 8.5. The buffer system should be chosen to have minimal interference with the fluorescence of pyranine.

-

Prepare a set of measurement samples by adding a small, constant volume of the pyranine stock solution to each buffer to achieve a final concentration in the micromolar range (e.g., 1-10 µM).

-

-

Fluorescence Measurements:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the emission wavelength to 510 nm, which is the emission maximum of the deprotonated form.[7][9]

-

For each sample, record the excitation spectrum from approximately 350 nm to 500 nm.

-

The resulting spectra will show two main excitation peaks corresponding to the protonated (~400-405 nm) and deprotonated (~450-460 nm) forms of pyranine. An isosbestic point, where the absorbance is independent of pH, will be observed around 415-420 nm.[8]

-

-

Data Analysis and pKa Determination:

-

For each excitation spectrum, determine the fluorescence intensity at the peak of the deprotonated form (I_deprotonated, ~450-460 nm) and at the isosbestic point (I_isosbestic, ~415-420 nm).

-

Calculate the ratio of these intensities (Ratio = I_deprotonated / I_isosbestic) for each pH value.

-

Plot the calculated ratio as a function of pH. This will yield a sigmoidal curve.

-

The pKa is the pH value at which the ratio is at its half-maximum, corresponding to the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the transition.

-

Chemical Equilibrium of Pyranine

The pH-dependent fluorescence of pyranine is governed by the equilibrium between its protonated (acidic) and deprotonated (basic) forms.

Caption: Chemical equilibrium of pyranine's hydroxyl group.

Conclusion

The pKa of D&C Green No. 8 free acid (pyranine) is a critical parameter that underpins its widespread use as a fluorescent pH indicator in scientific research and drug development. With a pKa typically in the range of 7.2 to 7.4, pyranine is exceptionally well-suited for monitoring pH changes within the physiological range. The robust and reliable methodology of ratiometric fluorescence spectroscopy allows for the precise determination of this value. A thorough understanding of pyranine's pKa and its environmental sensitivities is essential for the accurate interpretation of experimental data and the successful application of this versatile fluorescent probe.

References

-

Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. PMC - NIH. [Link]

-

Fluorescent Intensity of Dye Solutions under Different pH Conditions. ResearchGate. [Link]

-

The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research - ACS Publications. [Link]

-

Effect of pH on CM-pyranine fluorescence. ResearchGate. [Link]

-

The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. PMC - NIH. [Link]

-

pH determination by pyranine: Medium-related artifacts and their correction. ResearchGate. [Link]

-

C76000 D&C Green #8. Chromatech Incorporated. [Link]

-

Pyranine 2759. Koch Color. [Link]

-

The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. PubMed. [Link]

-

D&C Green No.8 (CI 59040) (Water-Soluble). MySkinRecipes. [Link]

-

Pyranine. Sciencemadness Wiki. [Link]

-

Pyranine (8-hydroxy-1,3,6-pyrenetrisulfonate) as a probe of internal aqueous hydrogen ion concentration in phospholipid vesicles. PubMed. [Link]

-

HPTS. ChemBK. [Link]

-

Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. ResearchGate. [Link]

-

D & C GREEN 8. Spectra Colors Corp. [Link]

-

Absorption spectra of pyranine molecules in water (1×10 M) at various pH. ResearchGate. [Link]

-

What is D&C Green No. 8 (CI 59040). EWG Skin Deep. [Link]

-

pH determination by pyranine: medium-related artifacts and their correction. PubMed. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

8-Hydroxypyrene-1, 3, 6-trisulfonic acid trisodium salt, min 98%, 100 grams. CP Lab Chemicals. [Link]

-

D&C GREEN NO. 8 FREE ACID. gsrs. [Link]

-

21 CFR 74.1208 -- D&C Green No. 8. eCFR. [Link]

-

D&C Green #8 Powder. Praan Naturals. [Link]

Sources

- 1. chromatechcolors.com [chromatechcolors.com]

- 2. penpoly.com [penpoly.com]

- 3. vidhifoodcolors.com [vidhifoodcolors.com]

- 4. eCFR :: 21 CFR 74.1208 -- D&C Green No. 8. [ecfr.gov]

- 5. kochcolor.com [kochcolor.com]

- 6. Pyranine - Sciencemadness Wiki [sciencemadness.org]

- 7. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyranine (8-hydroxy-1,3,6-pyrenetrisulfonate) as a probe of internal aqueous hydrogen ion concentration in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. Invitrogen HPTS; pyranine (8-Hydroxypyrene-1,3,6-Trisulfonic Acid, Trisodium Salt) 1 g | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 15. pH determination by pyranine: medium-related artifacts and their correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt [HPTS] *CAS 6358-69-6* | AAT Bioquest [aatbio.com]

- 17. docs.aatbio.com [docs.aatbio.com]

A Technical Guide to the Solubility of Pyranine in Common Research Buffers

Introduction: The Enduring Utility of a Classic Fluorophore

Pyranine, also known as 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), is a hydrophilic, pH-sensitive fluorescent dye that has remained a staple in the researcher's toolkit for decades.[1] Its enduring popularity stems from a unique combination of properties: high water solubility, a pKa within the physiological range (typically around 7.2-7.3), and a distinct pH-dependent fluorescence profile.[2][3][4] These characteristics make it an invaluable tool for a wide array of applications, from measuring intracellular pH to acting as a tracer in biological systems and a component in optical sensors.[1][5]

This guide provides an in-depth exploration of the solubility of pyranine in commonly used research buffers. Moving beyond a simple recitation of data, we will delve into the physicochemical principles that govern its solubility, discuss the factors that can influence it, and provide a robust, field-proven protocol for determining its solubility in your specific experimental context. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, practical understanding of how to effectively work with this versatile fluorophore.

Core Physicochemical Properties of Pyranine

A thorough understanding of pyranine's fundamental properties is essential for its successful application. These properties dictate its behavior in solution and form the basis for interpreting experimental results.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₇Na₃O₁₀S₃ | [1][6] |

| Molecular Weight | 524.37 g/mol | [1][6] |

| Appearance | Yellow-green crystalline powder | [1] |

| pKa | ~7.2 - 7.3 (in aqueous buffers) | [2][3][4] |

| Excitation Wavelength | ~405 nm (protonated), ~450-460 nm (deprotonated) | [7] |

| Emission Wavelength | ~510 nm | [7] |

The Chemistry of Pyranine Solubility

The remarkably high water solubility of pyranine is primarily attributed to its molecular structure. The presence of three sulfonic acid (sulfonate) groups on the pyrene backbone renders the molecule highly polar and hydrophilic.[2] These groups readily interact with water molecules through hydrogen bonding, facilitating its dissolution in aqueous media.

The solubility of pyranine is also intrinsically linked to its pH-dependent equilibrium. The hydroxyl group on the pyrene ring can be protonated or deprotonated, and the relative abundance of these two forms is governed by the pH of the solution and the pKa of the dye.[2] Both the protonated (acidic) and deprotonated (basic) forms of pyranine are water-soluble.

Caption: pH-dependent equilibrium of pyranine in aqueous solution.

Quantitative Solubility Data

While pyranine is generally considered highly soluble, precise quantitative data can vary depending on the solvent and conditions. It is crucial for researchers to be aware of these values to prepare stock solutions and design experiments accurately.

| Solvent/Buffer | Temperature | Solubility | Source(s) |

| Water | 20 °C | 156 g/L | [8] |

| Water | 25 °C | 300 g/L | [1] |

| Phosphate-Buffered Saline (PBS) | Not Specified | 25 mg/mL (47.67 mM) | [7] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | [9] |

| Glacial Acetic Acid | Not Specified | Soluble | [9] |

Note: The exact composition of PBS can vary between labs, which may influence solubility.

At present, specific, peer-reviewed quantitative solubility data for pyranine in TRIS, HEPES, MOPS, and citrate buffers is not widely available in the literature. This is likely due to the dye's high solubility in aqueous systems in general, which for many applications, does not necessitate the determination of a precise saturation point. However, for applications requiring very high concentrations or for understanding potential interactions with buffer components, determining the solubility in the specific buffer system is recommended.

Factors Influencing Pyranine Solubility in Research Buffers

Several factors can modulate the solubility of pyranine in a given research buffer. A careful consideration of these can prevent experimental artifacts and ensure the reproducibility of your results.

-

pH: As the pH of the buffer will determine the ionization state of the pyranine molecule, it can have a subtle effect on its interaction with other solutes. However, given the high water solubility of both the protonated and deprotonated forms, the effect of pH on the absolute solubility limit in common research buffers is generally not a limiting factor.

-

Ionic Strength: The ionic strength of the buffer, determined by the concentration of salts, can impact the solubility of pyranine. High salt concentrations can influence the hydration shell around the pyranine molecule and may lead to "salting out" effects, although this is less common for highly soluble compounds like pyranine. Conversely, electrostatic interactions between the anionic pyranine and cationic species in the buffer can occur.[3][10]

-

Buffer Species: While less common, direct interactions between the pyranine molecule and the buffer components (e.g., TRIS, HEPES) could potentially influence solubility, for instance, through the formation of weak complexes.[11]

-

Temperature: As with most solutes, temperature can affect solubility. For pyranine, solubility in aqueous solutions generally increases with temperature.

-

Presence of Other Solutes: Macromolecules, such as proteins or polymers like polyethylene glycol (PEG), can affect the apparent solubility and the local environment of the pyranine molecule.[3][12]

Experimental Protocol: Determining Pyranine Solubility via the Shake-Flask Method

Given the absence of exhaustive solubility data across all buffer systems, the following protocol provides a reliable method for determining the thermodynamic solubility of pyranine in your specific research buffer. The shake-flask method is a well-established and robust technique for this purpose.[13][14][15][16]

Caption: Workflow for determining pyranine solubility.

Materials:

-

Pyranine (solid powder)

-

Your research buffer of choice (e.g., 100 mM TRIS, pH 7.4)

-

Microcentrifuge tubes or small glass vials

-

Orbital shaker or vortex mixer

-

Microcentrifuge

-

UV-Vis spectrophotometer or spectrofluorometer

-

Calibrated pipettes and tips

-

Analytical balance

Methodology:

-

Preparation of Saturated Solution: a. To a series of microcentrifuge tubes or vials, add a fixed volume of your research buffer (e.g., 1 mL). b. Add an excess amount of solid pyranine to each tube. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution. c. Seal the tubes/vials tightly. d. Place the samples on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure thermodynamic equilibrium.[14]

-

Separation of Undissolved Solid: a. After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved pyranine. b. Alternatively, filter the suspension using a syringe filter with a pore size of 0.22 µm or smaller. Be sure to select a filter material that does not bind pyranine.

-

Quantification of Solubilized Pyranine: a. Carefully collect a known volume of the clear supernatant, being cautious not to disturb the pellet. b. Prepare a series of accurate serial dilutions of the supernatant in your research buffer. c. Measure the absorbance or fluorescence of these dilutions using a spectrophotometer or spectrofluorometer. For absorbance, the peak around 450 nm (for pH > 7.4) is typically used. For fluorescence, use an excitation wavelength of ~450 nm and measure the emission at ~510 nm. d. Create a standard curve by plotting absorbance/fluorescence intensity versus the dilution factor. The linear range of this curve is critical for accurate quantification. e. Determine the concentration of the undiluted, saturated supernatant by extrapolating from the linear portion of the standard curve. This value represents the solubility of pyranine in your buffer under the tested conditions.

Safety and Handling

Pyranine is generally considered to be of low toxicity.[6][9][17] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solid powder and its solutions. It may cause skin and eye irritation.[9] Consult the Safety Data Sheet (SDS) for detailed safety information.[6][8][17][18]

Conclusion

Pyranine's high intrinsic solubility in aqueous systems is a key feature that underpins its widespread use in biological and chemical research. While specific quantitative solubility data is available for water and PBS, values for other common research buffers such as TRIS, HEPES, MOPS, and citrate are not extensively documented. This guide has illuminated the physicochemical basis for pyranine's solubility and highlighted the key factors that can influence it. By providing a detailed, validated protocol for the experimental determination of solubility, we empower researchers to precisely characterize the behavior of pyranine within their unique experimental systems, ensuring both accuracy and reproducibility in their scientific endeavors.

References

Sources

- 1. Pyranine - Wikipedia [en.wikipedia.org]

- 2. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pH determination by pyranine: medium-related artifacts and their correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. WERCS Studio - Application Error [assets.thermofisher.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. enamine.net [enamine.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. astechireland.ie [astechireland.ie]

- 18. fishersci.fi [fishersci.fi]

D&C Green No. 8 (Pyranine) as a Fluorescent pH Probe: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Fluorophore

In the landscape of fluorescent probes, D&C Green No. 8, scientifically known as 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt and often referred to as pyranine or HPTS, stands out as a uniquely versatile tool for researchers, particularly in the realm of drug development.[1][2] Its utility extends beyond its approved use as a colorant in externally applied drugs and cosmetics.[3][4] The core strength of pyranine lies in its exquisitely sensitive pH-dependent fluorescence, making it an invaluable probe for elucidating pH changes in a variety of biological and chemical systems.[5][6][7]

This technical guide provides an in-depth exploration of the principles and methodologies for utilizing the free acid form of D&C Green No. 8 as a fluorescent pH probe. We will delve into its fundamental photophysical properties, provide detailed experimental protocols for its application, and discuss its significance in advancing drug discovery and development.

The Photophysical Foundation: A Tale of Two States

The efficacy of pyranine as a pH probe is rooted in the distinct spectral properties of its protonated (acidic) and deprotonated (basic) forms.[1][8] This dual-state characteristic allows for ratiometric pH measurements, a technique that provides a robust and reliable readout independent of probe concentration, photobleaching, and instrumental fluctuations.[9][10]

-

Ground State vs. Excited State: Pyranine is a photoacid, meaning it becomes more acidic upon excitation with light.[1][2] Its ground state pKa is approximately 7.4, making it an ideal indicator for physiological pH ranges.[1][2] In its excited state, the pKa drops to around 0.4.[1][2] This significant difference in acidity between the two states is fundamental to its application.

-

Spectral Characteristics: The protonated form of pyranine (ROH) absorbs light maximally at approximately 405 nm, while the deprotonated form (RO⁻) has an absorption maximum around 450 nm.[8][9] Upon excitation, both forms emit fluorescence at a longer wavelength, with the deprotonated form exhibiting a much stronger emission around 510 nm.[1][5]

This pH-dependent shift in the excitation spectrum is the cornerstone of ratiometric pH measurements. By calculating the ratio of fluorescence intensity when excited at the two wavelengths (e.g., 450 nm / 405 nm) while monitoring emission at a single wavelength (e.g., 510 nm), a precise determination of pH can be achieved.[9]

dot graph TD { subgraph "Ground State (pKa ~7.4)" A[ROH(Protonated Pyranine)] -- "Excitation (~405 nm)" --> B{ROH(Excited State)}; C[RO⁻(Deprotonated Pyranine)] -- "Excitation (~450 nm)" --> D{RO⁻(Excited State)}; end

} Pyranine's pH-dependent fluorescence mechanism.

Core Methodologies: From Benchtop to Cellular Systems

The successful application of pyranine as a pH probe hinges on meticulous experimental design and execution. This section provides detailed, field-proven protocols for key applications.

Preparation of Stock Solutions and Handling

Proper preparation and storage of pyranine solutions are critical for reproducible results.

Protocol 2.1.1: Preparation of a Pyranine Stock Solution

-

Weighing: Accurately weigh a desired amount of D&C Green No. 8 (pyranine) powder.

-

Dissolution: Dissolve the powder in high-purity water (e.g., Milli-Q or equivalent). Sonication and gentle warming (up to 60°C) can aid in dissolution.[5] A typical stock solution concentration is 10-20 mg/mL.[5]

-

Storage: Store the stock solution in a light-protected container at 4°C for short-term use. For long-term storage, aliquot and store at -20°C or -80°C.[5]

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate buffer for your experiment.

Handling and Stability:

-

Pyranine is stable under normal laboratory conditions.[11]

-

Protect solutions from light to prevent photobleaching.

-

Avoid strong oxidizing agents.[11]

-

The recommended pH range for optimal fluorescence is 7.5 - 12.5.[4]

Ratiometric pH Measurement and Calibration

A crucial step in any quantitative study is the creation of a reliable calibration curve.

Protocol 2.2.1: Generating a pH Calibration Curve

-

Prepare pH Buffers: Prepare a series of buffers with known pH values spanning the expected experimental range (e.g., pH 5.5 to 8.5).

-

Add Pyranine: Add a consistent concentration of pyranine working solution to each buffer.

-

Measure Fluorescence: Using a fluorometer, measure the fluorescence intensity of each sample.

-

Set the emission wavelength to 510 nm.

-

Sequentially excite the sample at ~405 nm and ~450 nm, recording the corresponding emission intensities.

-

-

Calculate Ratio: For each pH value, calculate the ratio of the fluorescence intensities (I₄₅₀ / I₄₀₅).

-

Plot Calibration Curve: Plot the calculated ratio against the known pH values. The resulting sigmoidal curve is your calibration curve.

dot graph TD { A[Start] --> B{Prepare pH Buffers(e.g., pH 5.5 - 8.5)}; B --> C{Add Pyranine to each buffer}; C --> D{Measure FluorescenceEmission at 510 nm}; subgraph "For each pH" D -- "Excite at ~450 nm" --> E[Record Intensity (I₄₅₀)]; D -- "Excite at ~405 nm" --> F[Record Intensity (I₄₀₅)]; end E --> G{Calculate Ratio(I₄₅₀ / I₄₀₅)}; F --> G; G --> H{Plot Ratio vs. pH}; H --> I[Generate Calibration Curve]; I --> J[End];

} Workflow for generating a pyranine pH calibration curve.

Table 1: Typical Spectroscopic Properties of Pyranine for pH Sensing

| Parameter | Protonated Form (ROH) | Deprotonated Form (RO⁻) | Ratiometric Measurement |

| Excitation Max (λex) | ~405 nm | ~450 nm | Excite at both wavelengths |

| Emission Max (λem) | Weak emission | ~510 nm | Monitor emission at ~510 nm |

| Ground State pKa | \multicolumn{2}{c | }{~7.4} | - |

| Excited State pKa * | \multicolumn{2}{c | }{~0.4} | - |

Measuring Intracellular pH

Pyranine's membrane impermeability makes it an excellent probe for measuring the pH of intracellular compartments, such as endosomes and lysosomes, following its uptake via endocytosis.[9][12][13]

Protocol 2.3.1: Intracellular pH Measurement in Live Cells

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish).

-

Probe Loading: Incubate the cells with a medium containing pyranine. The concentration and incubation time will need to be optimized for the specific cell type.

-

Washing: Gently wash the cells with fresh, pyranine-free medium to remove any extracellular probe.

-

Imaging: Using a fluorescence microscope equipped with appropriate filters for pyranine, acquire images of the cells.

-

Capture images using excitation wavelengths of ~405 nm and ~450 nm, with emission collected around 510 nm.

-

-

Image Analysis:

-

For each cell or intracellular vesicle of interest, measure the fluorescence intensity from both excitation channels.

-

Calculate the ratio of the intensities (I₄₅₀ / I₄₀₅).

-

-